molecular formula C12H14N2O3S2 B12482119 N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B12482119
M. Wt: 298.4 g/mol
InChI Key: RAOCCPNGGOSETI-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiophene ring, followed by the introduction of the oxazole moiety and the sulfonamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other derivatives.

Scientific Research Applications

N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
  • 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Uniqueness

N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide stands out due to its unique combination of the cyclopentyl, oxazole, and thiophene moieties

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

N-cyclopentyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H14N2O3S2/c15-19(16,14-9-3-1-2-4-9)12-6-5-11(18-12)10-7-8-13-17-10/h5-9,14H,1-4H2

InChI Key

RAOCCPNGGOSETI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

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